2-Bromo-5-chlorophenylacetic acid
CAS No.: 81682-38-4
Cat. No.: VC2002124
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81682-38-4 |
---|---|
Molecular Formula | C8H6BrClO2 |
Molecular Weight | 249.49 g/mol |
IUPAC Name | 2-(2-bromo-5-chlorophenyl)acetic acid |
Standard InChI | InChI=1S/C8H6BrClO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) |
Standard InChI Key | ZPSZXWVBMOMXED-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)CC(=O)O)Br |
Canonical SMILES | C1=CC(=C(C=C1Cl)CC(=O)O)Br |
Introduction
Chemical Identity and Structure
2-Bromo-5-chlorophenylacetic acid is characterized by a phenyl ring with bromine at the 2-position and chlorine at the 5-position, with an acetic acid group attached. The compound's identity is defined by the following parameters:
Parameter | Value |
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Molecular Formula | C₈H₆BrClO₂ |
Molecular Weight | 249.49 g/mol |
CAS Registry Number | 81682-38-4 |
MDL Number | MFCD00153890 |
IUPAC Name | 2-(2-bromo-5-chlorophenyl)acetic acid |
Synonyms | (2-Bromo-5-chlorophenyl)acetic acid; Benzeneacetic acid, 2-bromo-5-chloro- |
InChI | InChI=1/C8H6BrClO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) |
The structure features an electrophilic aromatic ring with electron-withdrawing halogen substituents, which influences the acidity of the carboxylic acid group and creates distinct reactivity patterns .
Physical and Chemical Properties
Physical Properties
The physical properties of 2-Bromo-5-chlorophenylacetic acid are critical for its handling, storage, and applications in various chemical processes. Table 1 summarizes these key physical characteristics:
Table 1: Physical Properties of 2-Bromo-5-chlorophenylacetic acid
These properties indicate that 2-Bromo-5-chlorophenylacetic acid is a stable solid at ambient conditions with relatively high melting and boiling points, characteristics typical of halogenated aromatic compounds .
Chemical Properties
The chemical properties of 2-Bromo-5-chlorophenylacetic acid are largely determined by its functional groups and electronic structure:
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Acidity: With a predicted pKa of 3.87±0.10, this compound behaves as a moderately strong organic acid, consistent with other substituted phenylacetic acids .
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Reactivity of Carboxylic Acid Group: The carboxylic acid moiety undergoes typical reactions including esterification, amidation, and reduction to alcohols.
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Halogen Reactivity: The bromine and chlorine substituents serve as potential sites for metal-catalyzed coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.
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Recommended Storage Conditions: Sealed in dry containers at room temperature to prevent degradation and ensure stability .
Applications and Uses
Based on its structural features and chemical properties, 2-Bromo-5-chlorophenylacetic acid has several significant applications:
Pharmaceutical Intermediate
The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of:
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Thieno[3,2-c]pyridine derivatives, including clopidogrel and related antiplatelet agents
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Metastasis inhibitors based on thiazolo[2,3-b]thiazolium scaffolds
Building Block in Organic Synthesis
The presence of halogen substituents makes this compound particularly useful in various synthetic transformations:
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Metal-catalyzed cross-coupling reactions for carbon-carbon bond formation
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Functional group transformations of the carboxylic acid moiety
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Directed ortho-metalation chemistry for further functionalization
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Construction of complex heterocyclic systems
Protein Degrader Building Blocks
Recent applications include its use in the synthesis of protein degrader compounds, an emerging area in drug discovery that focuses on targeted protein degradation rather than inhibition .
Analytical Characterization
Several analytical techniques are employed for the characterization and quality control of 2-Bromo-5-chlorophenylacetic acid:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound's molecular framework
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Infrared (IR) Spectroscopy: Identifies functional groups, particularly the carboxylic acid and aromatic C-H stretching
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Assesses purity and identifies potential impurities
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Gas Chromatography (GC): Alternative method for purity assessment of derivatized samples
Physical Methods
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Differential Scanning Calorimetry (DSC): Determines thermal properties and phase transitions
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X-ray Crystallography: Elucidates solid-state structure and molecular packing
Comparative Analysis
Understanding how 2-Bromo-5-chlorophenylacetic acid relates to similar compounds provides valuable insights into its unique properties and potential applications.
Table 2: Comparison with Structurally Related Compounds
This comparison highlights how subtle structural differences can significantly impact physical properties and potential applications of these halogenated compounds.
Market Trends and Future Developments
The market for 2-Bromo-5-chlorophenylacetic acid is expected to show steady growth between 2025 and 2030, driven by increasing demand in pharmaceutical and fine chemical applications . Key market dynamics include:
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Growing pharmaceutical applications: Increasing use as intermediates in the synthesis of active pharmaceutical ingredients
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Rising demand in research: Expanded application in medicinal chemistry and drug discovery
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Industry developments: Innovation in synthesis methods to improve efficiency and reduce environmental impact
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Regional market expansion: Growth in demand across global markets, particularly in emerging economies
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